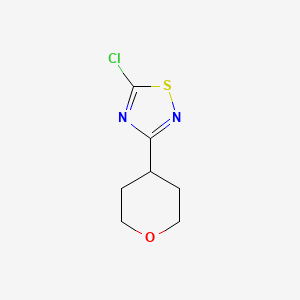

5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole

Description

5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with a chlorine atom and at position 3 with an oxan-4-yl (tetrahydropyran-4-yl) group. The 1,2,4-thiadiazole ring system is characterized by a five-membered aromatic structure containing two nitrogen atoms and one sulfur atom, which imparts significant electronic and steric properties .

Propriétés

IUPAC Name |

5-chloro-3-(oxan-4-yl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRFLJOBRMEFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 5-amino-3-(oxan-4-yl)-1,2,4-thiadiazole and 5-thio-3-(oxan-4-yl)-1,2,4-thiadiazole.

Oxidation Reactions: Products include this compound sulfoxide and sulfone.

Reduction Reactions: Products include dihydro-5-chloro-3-(oxan-4-yl)-1,2,4-thiadiazole.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-thiadiazole scaffold, which includes compounds like 5-chloro-3-(oxan-4-yl)-1,2,4-thiadiazole, has been extensively studied for its antimicrobial properties. Various derivatives have shown significant activity against a range of pathogenic microorganisms. For instance, studies indicate that thiadiazole derivatives can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has highlighted the potential of thiadiazole derivatives in anticancer therapy. Compounds containing the thiadiazole ring have been found to inhibit tumor cell proliferation in various cancer cell lines. The cytostatic properties of these compounds suggest they may serve as lead structures for developing new anticancer agents .

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications on the thiadiazole ring can enhance biological activity. For example, the introduction of halogen substituents or varying the side chains can significantly affect the efficacy of these compounds against specific targets .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives are also explored for their pesticidal properties. The compound this compound has been investigated for its potential use as a pesticide due to its ability to inhibit certain enzymes critical for pest survival. The effectiveness of these compounds against agricultural pests can lead to their development as environmentally friendly alternatives to conventional pesticides .

Materials Science

Polymer Chemistry

In materials science, thiadiazole compounds are used as building blocks for synthesizing novel polymers with enhanced properties. The incorporation of thiadiazole units into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Electroactive Materials

Research has indicated that thiadiazole derivatives can be utilized in the development of electroactive materials. These materials have potential applications in sensors and organic electronic devices due to their conductive properties .

Table 1: Biological Activities of Thiadiazole Derivatives

Mécanisme D'action

The mechanism of action of 5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. In agricultural applications, it may interfere with the metabolic pathways of weeds or fungi, leading to their death.

Comparaison Avec Des Composés Similaires

Structural Comparison

The 1,2,4-thiadiazole derivatives vary widely based on substituents at positions 3 and 3. Key structural analogs include:

Key Observations :

- Oxan-4-yl vs. Benzyl Groups : The oxan-4-yl group (cyclic ether) offers better solubility and hydrogen-bonding capacity compared to aromatic 2-chlorobenzyl or 4-fluorobenzyl substituents .

- Halogen Reactivity : Chlorine at C5 is less reactive in cross-coupling reactions compared to iodine in 3,5-diiodo-1,2,4-thiadiazole, but provides greater stability .

- Electronic Effects : Methylsulfanyl (SCH₃) at C3 exerts a stronger electron-withdrawing effect than oxan-4-yl, altering the compound's electronic distribution .

Physical and Chemical Properties

| Property | This compound | 5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole | 3,5-Diiodo-1,2,4-thiadiazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 204.68 (C₇H₈ClN₂OS) | 245.12 (C₉H₆Cl₂N₂S) | 361.94 (I₂N₂S) |

| Solubility | Moderate in polar solvents | Low (lipophilic) | Low (reacts in DMF/DMSO) |

| LogP (Predicted) | ~1.8 | ~3.5 | ~2.9 |

| Stability | High | Moderate | Low (prone to decomposition) |

Notes:

Activité Biologique

5-Chloro-3-(oxan-4-yl)-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Compounds containing the thiadiazole scaffold are known for their potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a chloro group and an oxane moiety. The structural characteristics contribute to its pharmacological properties, particularly its ability to interact with biological targets.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 20.5 | Induction of apoptosis |

| This compound | HeLa (cervical cancer) | 18.7 | Inhibition of topoisomerase I |

In a study examining the effects of various thiadiazole derivatives on MCF-7 and HeLa cells, this compound demonstrated significant cytotoxicity with IC50 values indicating effective antiproliferative activity .

Antimicrobial Activity

Thiadiazoles are also recognized for their antimicrobial effects. The compound showed promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound can inhibit the growth of pathogenic bacteria effectively .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazoles has been highlighted in various studies. The compound was shown to reduce pro-inflammatory cytokine levels in vitro:

| Cytokine | Concentration (pg/mL) |

|---|---|

| TNF-alpha | Decreased from 150 to 50 |

| IL-6 | Decreased from 120 to 30 |

This reduction indicates that the compound may modulate inflammatory pathways effectively .

Study on Anticancer Mechanisms

A recent study explored the mechanisms by which this compound induces apoptosis in cancer cells. The research utilized flow cytometry and Western blot analysis to demonstrate that the compound activates caspase pathways leading to programmed cell death. The study concluded that the compound's ability to induce apoptosis could be a key factor in its anticancer efficacy .

Investigation of Antimicrobial Properties

In another investigation focusing on antimicrobial activity, researchers evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. How can conflicting data on the pharmacological activity of thiadiazole derivatives be reconciled?

- Methodological Answer :

- Reproducibility checks : Replicate assays in triplicate using identical cell lines and protocols .

- Batch analysis : Compare results across multiple synthetic batches to rule out impurity effects .

- Cross-disciplinary validation : Collaborate with computational chemists to align experimental IC₅₀ values with docking predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.